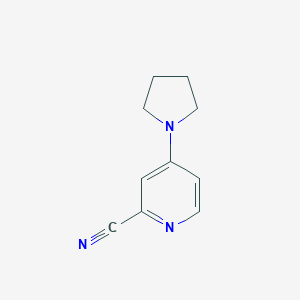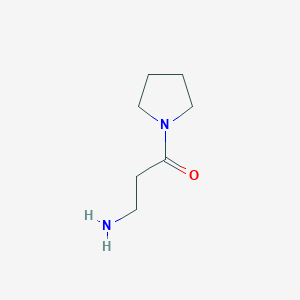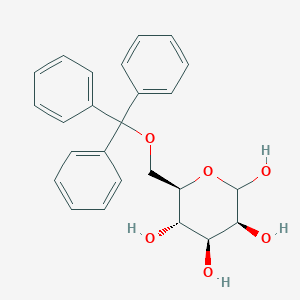
1-Methyl-3-isopropyltriazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-isopropyltriazene (MIT) is a chemical compound that belongs to the triazene family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
1-Methyl-3-isopropyltriazene exerts its biological effects by inducing DNA damage and cell cycle arrest in cancer cells. It undergoes metabolic activation to form reactive intermediates that can react with DNA and proteins, resulting in DNA damage and cell cycle arrest. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to inhibit the activity of topoisomerase II, leading to DNA damage and cell death. In addition, this compound has been shown to induce oxidative stress and mitochondrial dysfunction in cancer cells, leading to apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Methyl-3-isopropyltriazene in lab experiments is its high purity and yield. It can be synthesized under mild conditions and in high yield, making it an attractive building block for the synthesis of various organic compounds. However, one of the limitations of using this compound is its potential toxicity. It can induce DNA damage and cell death in cancer cells, but it can also cause harm to healthy cells. Therefore, caution should be taken when handling this compound in lab experiments.
Future Directions
There are several future directions for the study of 1-Methyl-3-isopropyltriazene. One area of research is the development of novel anti-cancer agents based on the structure of this compound. Researchers can explore the structure-activity relationship of this compound and its derivatives to identify compounds with improved anti-cancer activity and reduced toxicity. Another area of research is the synthesis of novel organic compounds using this compound as a building block. Researchers can explore the reactivity of this compound with different functional groups to synthesize new compounds with unique properties. Finally, researchers can explore the potential applications of this compound in material science, including the synthesis of new MOFs with unique properties.
Synthesis Methods
1-Methyl-3-isopropyltriazene can be synthesized by the reaction of hydrazine hydrate with 3-isopropyl-1-nitroso-1,2,4-triazole in the presence of a catalyst such as copper or nickel. The reaction proceeds under mild conditions and yields this compound in high purity and yield.
Scientific Research Applications
1-Methyl-3-isopropyltriazene has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to induce DNA damage and cell cycle arrest in cancer cells. This compound has also been explored as a potential precursor for the synthesis of various organic compounds, including triazoles, azo dyes, and heterocycles. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
properties
CAS RN |
118399-01-2 |
|---|---|
Molecular Formula |
C4H11N3 |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
N-(methyldiazenyl)propan-2-amine |
InChI |
InChI=1S/C4H11N3/c1-4(2)6-7-5-3/h4H,1-3H3,(H,5,6) |
InChI Key |
YLGRFAHAPKIPKG-UHFFFAOYSA-N |
SMILES |
CC(C)NN=NC |
Canonical SMILES |
CC(C)NN=NC |
Other CAS RN |
118399-01-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B179760.png)
![3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B179767.png)

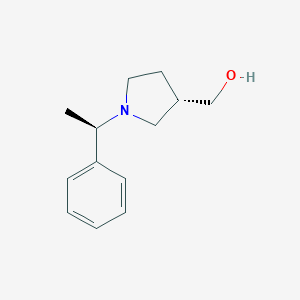

![(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate](/img/structure/B179772.png)

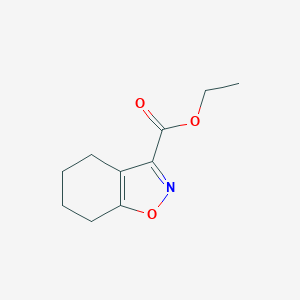
![[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B179782.png)
